molecular formula C20H44ClNO2 B12680417 [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride CAS No. 71929-11-8

[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride

Cat. No.: B12680417
CAS No.: 71929-11-8
M. Wt: 366.0 g/mol
InChI Key: GUKIQKYYFZQKGD-UHFFFAOYSA-M
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Description

[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to reduce surface tension and act as an antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride typically involves the reaction of dodecyl alcohol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with diethylmethylamine to produce the final quaternary ammonium compound. The reaction conditions usually require a controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the same basic steps but is optimized for large-scale production, including the use of catalysts to speed up the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although it is generally stable.

    Reduction: It is less commonly reduced due to its stable quaternary ammonium structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Substitution: Nucleophiles such as hydroxide ions can react with the quaternary ammonium center.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while substitution reactions can produce various substituted ammonium compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

Biology

In biological research, this compound is used for its antimicrobial properties, making it useful in the formulation of disinfectants and antiseptics.

Medicine

Medically, it is explored for its potential in drug delivery systems due to its ability to interact with cell membranes and enhance the permeability of drugs.

Industry

Industrially, it is used in the formulation of cleaning agents, fabric softeners, and personal care products due to its surfactant and antimicrobial properties.

Mechanism of Action

The mechanism of action of [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by the hydrophobic dodecyl chain, which integrates into the membrane, and the hydrophilic ammonium group, which interacts with the polar head groups of the membrane lipids.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and preservative.

    Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.

Uniqueness

[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride is unique due to its specific combination of a long hydrophobic chain and a quaternary ammonium group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent in various applications.

Properties

CAS No.

71929-11-8

Molecular Formula

C20H44ClNO2

Molecular Weight

366.0 g/mol

IUPAC Name

(3-dodecoxy-2-hydroxypropyl)-diethyl-methylazanium;chloride

InChI

InChI=1S/C20H44NO2.ClH/c1-5-8-9-10-11-12-13-14-15-16-17-23-19-20(22)18-21(4,6-2)7-3;/h20,22H,5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

GUKIQKYYFZQKGD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOCC(C[N+](C)(CC)CC)O.[Cl-]

Origin of Product

United States

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